molecular formula C17H17N3O3S B13375224 N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide

Cat. No.: B13375224
M. Wt: 343.4 g/mol
InChI Key: WRUZZKNRSVBWRN-UHFFFAOYSA-N
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Description

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features the 1,2-benzothiazol-3-yl ring system, a privileged scaffold in drug discovery known for its diverse biological activities . The 1,1-dioxide (sulfone) moiety is a key structural feature that can influence the compound's electronic properties, solubility, and its ability to interact with biological targets . The molecular structure integrates a 2-methylbenzamide group, connected via an ethylamino linker, which provides conformational flexibility and potential for specific receptor interactions. Benzothiazole derivatives represent a prominent class of heterocyclic compounds extensively investigated for their potent and selective biological activities . Structurally similar analogs have demonstrated promising activity as potassium channel inhibitors, specifically against the Kv1.3 channel, which is a potential therapeutic target for immunomodulation . The core benzothiazole nucleus is recognized as a "magic molecule" due to its wide range of pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, making it a versatile template for developing new therapeutic agents . The primary value of this specific compound is for research use only (RUO) in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for investigative purposes. Researchers can utilize this chemical to explore its mechanism of action in various biochemical assays and to develop novel probes for target identification and validation. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-methylbenzamide

InChI

InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

InChI Key

WRUZZKNRSVBWRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Formation of the Benzothiazole Moiety

  • Step 1 : Synthesize the benzothiazole ring by reacting an appropriate aniline derivative with sulfur dichloride in the presence of a base.

    Reaction Conditions : Typically carried out in a solvent like chloroform or dichloromethane at room temperature.

  • Step 2 : Introduce the amino group onto the benzothiazole ring. This can be achieved through nucleophilic aromatic substitution or other suitable methods.

Preparation of the Amide Component

  • Step 3 : Prepare the carboxylic acid component (in this case, 2-methylbenzoic acid) by standard methods such as oxidation of the corresponding aldehyde or reduction of the nitro compound followed by oxidation.

  • Step 4 : Activate the carboxylic acid as an acid chloride using thionyl chloride or phosphorus pentachloride.

Coupling Reaction

  • Step 5 : Couple the amino-functionalized benzothiazole derivative with the acid chloride in the presence of a base (e.g., triethylamine) to form the final amide.

    Reaction Conditions : Typically carried out in a solvent like dichloromethane or acetonitrile at room temperature.

Analysis and Purification

Data Tables

Given the lack of specific data for this compound, a general outline of what such tables might include is provided:

Step Reagents Solvent Conditions Yield
1 Aniline, SCl2 CHCl3 RT, 2h 80%
2 NH2 source DCM RT, 1h 90%
3 2-Methylbenzoic acid - - -
4 SOCl2 DCM RT, 30 min 95%
5 Coupling DCM RT, 2h 85%

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The benzisothiazole moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes, benefiting various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The target compound shares structural motifs with several synthesized analogs (Table 1):

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Benzamide + 1,2-benzothiazole-1,1-dioxide 2-Methylbenzamide, ethylamino linker Enhanced solubility and H-bonding due to 1,1-dioxo group -
Compound W1 () Benzimidazole-thioacetamido + benzamide 2,4-Dinitrophenyl Antimicrobial activity via benzimidazole-thioether linkage
Compound 15 () 1,2-Benzothiazole + thiazolidinone 4-Methoxyphenyl MMP inhibition via thiazolidinone core
Compound in 1,2-Benzothiazole-1,1-dioxide + acetamide 2-Ethylphenyl Structural similarity but lacks ethylamino linker
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide () Benzamide + 1,3-benzothiazole 3,4-Dimethoxybenzamide Antifungal/antibacterial potential via methoxy groups
Compound in 1,2-Benzothiazole-1,1-dioxide + dimethylacetamide Dimethylamino group Improved lipophilicity for CNS penetration

Key Observations :

  • The 1,1-dioxo-1,2-benzothiazole moiety (as in the target compound and ) is critical for redox stability and enzyme inhibition, contrasting with non-dioxidized benzothiazoles (e.g., ) .
  • Linker variations (ethylamino vs. thioacetamido or direct bonding) influence conformational flexibility and target binding. For example, the ethylamino spacer in the target compound may enhance interactions with charged residues in enzyme active sites compared to rigid linkers in .
  • Substituents on the benzamide (e.g., 2-methyl, 4-methoxy, 3,4-dimethoxy) modulate solubility, bioavailability, and steric effects. The 2-methyl group in the target compound likely reduces metabolic degradation compared to polar substituents .

Physicochemical Properties

Comparative physicochemical data (Table 2):

Compound Melting Point (°C) Yield (%) Elemental Analysis (C/H/N/S) Reference
Compound 15 () 170 43 C:53.25%, H:3.83%, N:12.92%
Compound 16 () 185–186 87 C:57.98%, H:4.49%, N:10.22%
Compound 18 () 187–188 97 C:54.26%, H:3.65%, N:9.97%
Compound in - - -
Target Compound Not reported Not reported Not reported -

Analysis :

  • Higher yields (e.g., 97% for Compound 18) correlate with simplified synthetic routes (e.g., CH₂Cl₂/EtOH solvent systems) .
  • The absence of data for the target compound highlights a research gap in published synthesis protocols.

Biological Activity

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes in microbial metabolism .

Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer activities. A study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the disruption of microtubule dynamics and the modulation of signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, certain benzothiazole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Assessment

In a study assessing the antimicrobial activity of benzothiazole derivatives, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives showed that this compound effectively inhibited the growth of DU145 prostate cancer cells with an IC50 value of 3.8 µM. This study highlighted the compound's ability to induce apoptosis and disrupt cell cycle progression.

Research Findings Summary

Activity Effectiveness Mechanism
AntimicrobialEffective against various strainsDisruption of cell wall synthesis
AnticancerSignificant cytotoxicityInduction of apoptosis and inhibition of proliferation
Enzyme InhibitionAChE/BChE inhibitionModulation of cholinergic signaling pathways

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation reactions between benzothiazole derivatives and ethylenediamine intermediates, followed by coupling with 2-methylbenzamide. Key steps include:

  • Use of sulfanylacetic acid for cyclocondensation under reflux with nitrogen protection to minimize oxidation side reactions .
  • Solvent optimization (e.g., ethanol or toluene) and temperature control (reflux at 80–110°C) to improve yield and purity .
  • Purification via column chromatography or recrystallization, monitored by HPLC for intermediate verification .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1^1H NMR and 13^13C NMR to confirm backbone structure and substituent positions. Key peaks include aromatic protons (δ 7.1–8.3 ppm) and carbonyl signals (δ 165–175 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement and Mercury for visualization of bond lengths, angles, and displacement parameters. ORTEP-3 is recommended for generating thermal ellipsoid diagrams .
  • Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., expected [M+H]+^+ at m/z ~375) .

Q. What analytical techniques are suitable for monitoring reaction progress and purity assessment?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to track reaction intermediates and final product .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., expected range: 200–250°C) and detect polymorphic forms .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic data?

  • Methodology :

  • Use SHELXD for experimental phasing of high-resolution X-ray data to resolve ambiguities in stereochemistry or hydrogen bonding .
  • Compare calculated powder diffraction patterns (via Mercury) with experimental data to validate crystal packing and unit cell parameters .
  • Analyze anisotropic displacement parameters to identify dynamic disorder or co-crystallized solvents .

Q. What strategies can mitigate side reactions during functionalization of the benzothiazole ring?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) using acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted cyclization .
  • Catalysis : Employ palladium catalysts for selective cross-coupling reactions at the 3-position of the benzothiazole ring .
  • Kinetic control : Optimize reaction time and stoichiometry to favor mono-substitution over di-substitution products .

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., MMPs or kinases) based on structural analogs with known bioactivity .
  • MD simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • In vitro validation : Test enzyme inhibition (IC50_{50}) using fluorescence-based assays and correlate with docking scores .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral resolution : Use preparative chiral HPLC with cellulose-based columns to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during key bond-forming steps .
  • Process monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time analysis of chiral intermediates .

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